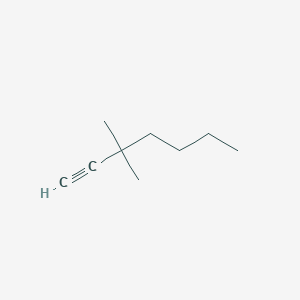
3,3-Dimethylhept-1-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethylhept-1-yne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. Its molecular formula is C9H16, and it features a heptane backbone with a triple bond at the first carbon and two methyl groups attached to the third carbon. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research.
準備方法
Synthetic Routes and Reaction Conditions: 3,3-Dimethylhept-1-yne can be synthesized through various methods, including:
Alkylation of Terminal Alkynes: One common method involves the alkylation of terminal alkynes using strong bases like sodium amide (NaNH2) followed by the addition of appropriate alkyl halides.
Hydrohalogenation and Dehydrohalogenation: Another approach is the hydrohalogenation of alkenes followed by dehydrohalogenation to introduce the triple bond.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
化学反応の分析
Types of Reactions: 3,3-Dimethylhept-1-yne undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or ozone (O3) to form carboxylic acids or ketones.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the triple bond to form alkanes.
Substitution: It can participate in nucleophilic substitution reactions, especially at the terminal carbon.
Common Reagents and Conditions:
Oxidation: KMnO4, O3, and other oxidizing agents.
Reduction: H2 with Pd/C or Lindlar’s catalyst for partial reduction.
Substitution: Strong bases like NaNH2 for deprotonation followed by alkyl halides.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Various substituted alkynes depending on the alkyl halide used.
科学的研究の応用
3,3-Dimethylhept-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,3-Dimethylhept-1-yne in chemical reactions involves the interaction of its triple bond with various reagents. The triple bond acts as a nucleophile in substitution reactions and as an electrophile in addition reactions. The presence of methyl groups can influence the reactivity and selectivity of these reactions.
類似化合物との比較
1-Heptyne: Similar structure but lacks the methyl groups.
3-Methyl-1-pentyne: Shorter carbon chain with one methyl group.
2,2-Dimethyl-3-heptyne: Different position of the triple bond and methyl groups.
Uniqueness: 3,3-Dimethylhept-1-yne is unique due to the specific positioning of its triple bond and methyl groups, which influence its reactivity and make it a valuable compound for targeted synthetic applications.
特性
IUPAC Name |
3,3-dimethylhept-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-5-7-8-9(3,4)6-2/h2H,5,7-8H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTFUJJCRPSZJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
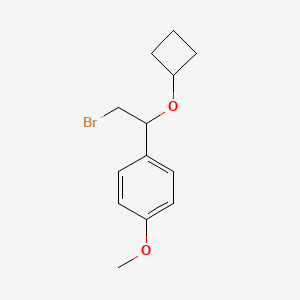
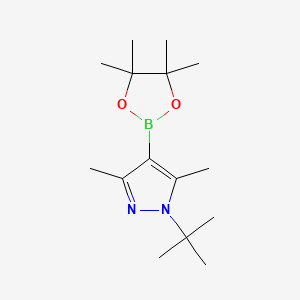
![[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13616594.png)
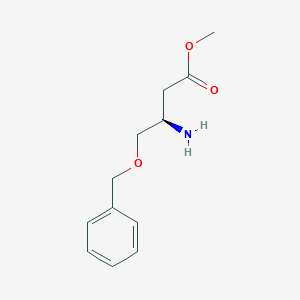


![1-[(Tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylicacid](/img/structure/B13616612.png)



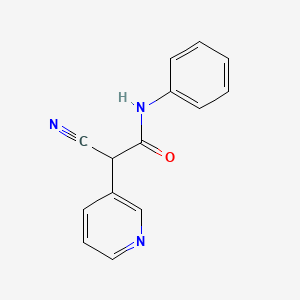
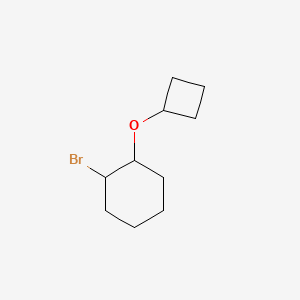

![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(4-methylphenyl)acetamide](/img/structure/B13616676.png)
